molecular formula C7H4F2N2 B070766 2-Amino-4,6-difluorobenzonitrile CAS No. 190011-84-8

2-Amino-4,6-difluorobenzonitrile

Cat. No.: B070766
CAS No.: 190011-84-8
M. Wt: 154.12 g/mol
InChI Key: NLUJKZOGZQXBJB-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzonitrile (2-ADFBN) is a fluorinated amine derivative of benzonitrile, which is widely used in organic synthesis and has a variety of applications in the field of medicinal chemistry. It is an important intermediate for the synthesis of various pharmaceutically active compounds and has been used to synthesize a variety of compounds, including amides, esters, and other derivatives. 2-ADFBN is also used in the synthesis of fluorinated polymers and other materials. In addition, 2-ADFBN has been used as a model compound in the study of the mechanism of action of various drugs and has been used in the synthesis of various pharmaceuticals.

Scientific Research Applications

  • Synthesis and Biological Evaluation of Complex Compounds : 2-aminobenzonitrile serves as a starting material for synthesizing biologically active compounds, such as a binuclear bridged Cr(III) complex with significant antimicrobial and antioxidant activities, and strong DNA binding properties (Govindharaju et al., 2019).

  • Precursor in Chemical Synthesis : It is used in the synthesis of 2,4-diaminoquinazolines, demonstrating considerable generality in reactions with various substituents (J. Hynes et al., 1988).

  • Corrosion Inhibition : Derivatives of 2-aminobenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, are effective corrosion inhibitors for metals like mild steel and aluminum in acidic and basic environments, with adsorption following Langmuir adsorption isotherm (C. Verma et al., 2015).

  • Photopolymerization Processes : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives are used as fluorescent sensors for monitoring photopolymerization processes and as co-initiators in cationic photopolymerization (J. Ortyl et al., 2019).

  • Ultrafast Intramolecular Charge Transfer : Tetrafluoro-aminobenzonitriles exhibit ultrafast intramolecular charge transfer and internal conversion, which are crucial for understanding the electronic properties of these compounds (V. Galievsky et al., 2005).

  • Green Chemistry Applications : The compound plays a role in green chemistry, such as in the synthesis of 2,6-difluorobenzamide through environmentally friendly processes (Ren Haoming, 2011).

  • Electronic and Photovoltaic Applications : 2-Amino-4,6-difluorobenzonitrile and its derivatives are used to enhance the performance of polymer solar cells and understand the electronic properties of these materials (Seonju Jeong et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

. This suggests that it may interact with its targets through nucleophilic substitution reactions, where the amino group could potentially bind to target molecules.

Biochemical Pathways

. This suggests that it may be involved in biochemical pathways related to nitrogen metabolism or pathways involving aromatic compounds.

Pharmacokinetics

suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action of 2-Amino-4,6-difluorobenzonitrile may be influenced by various environmental factors. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals. The compound is typically stored at ambient temperature , suggesting that it is stable under normal conditions.

Properties

IUPAC Name

2-amino-4,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUJKZOGZQXBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579300
Record name 2-Amino-4,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190011-84-8
Record name 2-Amino-4,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation as a synthetic route for 2-Amino-4,6-difluorobenzonitrile?

A1: While aiming to synthesize this compound, researchers found that the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation did not yield the desired product. Instead, this reaction resulted in the unexpected formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide in significant quantities. This outcome highlights a unique case of highly selective nucleophilic substitution where the 2-fluoride group is preferentially replaced by a hydroxide ion. [, ]

Q2: What alternative synthetic route successfully produced this compound?

A2: The research indicates that this compound can be successfully synthesized by reacting 2,4,6-trifluorobenzonitrile with ammonia. [] This alternative method bypasses the challenges encountered with the Sandmeyer cyanation route and provides a viable pathway for obtaining the desired compound.

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